tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-17(11-19)9-13(18-14(17)20)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOMSATVJOYSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(NC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Diazaspiro Core
The diazaspiro[3.4]octane core is generally synthesized through intramolecular cyclization of diamine derivatives with ketoesters or diketones. A common approach involves:
- Starting from a 1,2-diaminoalkane or a protected diamine.
- Reacting with a cyclic ketone or ketoester to form an imine intermediate.
- Cyclization under acidic or basic conditions to form the spirocyclic ring system.
For example, a 2,6-diazaspiro[3.4]octane skeleton can be formed by the condensation of a 1,2-diamine with a 5-oxo-ester derivative, followed by intramolecular cyclization.
Introduction of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) protecting group is introduced typically by:
- Reacting the free amine of the diazaspiro compound with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine or sodium bicarbonate) in an organic solvent such as dichloromethane.
- This step protects the amine and facilitates further functionalization.
Phenyl Substitution at the 7-Position
The phenyl group at the 7-position can be introduced by:
- Using a phenyl-substituted ketoester or phenyl-substituted cyclic ketone as a starting material in the cyclization step.
- Alternatively, post-cyclization functionalization via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) on a suitable halogenated intermediate.
Example Synthetic Route (Hypothetical Based on Analogous Compounds)
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of phenyl-substituted ketoester | Phenylacetic acid derivative + esterification | Provides phenyl group at the 7-position |
| 2 | Condensation with 1,2-diaminoalkane | Diamine + ketoester, reflux in ethanol or toluene | Forms imine intermediate |
| 3 | Cyclization to diazaspiro core | Acid or base catalysis, heat | Forms diazaspiro[3.4]octane ring |
| 4 | Protection with Boc group | Di-tert-butyl dicarbonate, base, DCM, room temp | Protects amine as tert-butyl carbamate |
| 5 | Purification | Column chromatography or recrystallization | Yields pure tert-butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate |
Analytical Data and Purity
- Purity of related tert-butyl diazaspiro compounds is typically >95% as confirmed by LCMS or HPLC.
- Molecular weight: Approximately 226.27 g/mol (for the non-phenyl variant; phenyl substitution increases molecular weight accordingly).
- Physical state: White to off-white solid.
- Stability: Stable at room temperature; stored under dry conditions.
Research Findings and Optimization Notes
- The rigidity of the diazaspiro bicyclic system facilitates selective reactions at the nitrogen centers.
- The tert-butyl carbamate group allows selective deprotection under mild acidic conditions, enabling further functionalization.
- Phenyl substitution at the 7-position enhances the compound’s potential for biological activity by increasing hydrophobic interactions in target binding sites.
- Solubility and handling: The compound is moderately soluble in organic solvents such as DMSO, DMF, and ethanol; stock solutions are prepared accordingly for research use.
Data Table: Summary of Preparation Parameters for tert-Butyl Diazaspiro Compounds
| Parameter | Typical Range/Condition | Comments |
|---|---|---|
| Starting materials | 1,2-diaminoalkanes, phenyl-substituted ketoesters | Purity >98% recommended |
| Reaction solvent | Ethanol, toluene, dichloromethane | Solvent choice affects yield |
| Cyclization conditions | Acidic or basic catalysis, 60-100°C | Time: 4-12 hours |
| Boc protection | Di-tert-butyl dicarbonate, TEA, room temp | Reaction time: 2-6 hours |
| Purification | Silica gel chromatography, recrystallization | Use gradient elution for best separation |
| Yield | 60-85% overall | Depends on starting material and conditions |
The preparation of tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate involves the strategic construction of the diazaspiro core followed by introduction of the tert-butyl carbamate protecting group and phenyl substitution. While exact literature procedures for this specific phenyl-substituted compound are limited, established synthetic protocols for related diazaspiro carbamates provide a reliable framework. Optimization of reaction conditions, choice of starting materials, and purification techniques are critical for achieving high purity and yield. This compound’s structural features make it a valuable intermediate in drug discovery and organic synthesis.
Chemical Reactions Analysis
tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and interactions.
Industry: It is utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. Generally, the compound may interact with enzymes, receptors, or other biomolecules to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs, their substituents, synthesis, and properties:
Table 1: Structural and Functional Comparison of Diazaspiro Compounds
Key Observations:
Substituent Effects: Halogenated Derivatives (e.g., bromophenyl in ): Introduce sites for further functionalization (e.g., Suzuki coupling) and increase molecular weight. Bromine’s electronegativity may enhance binding to aromatic residues in target proteins. Fluorinated Analogs (e.g., difluorophenyl in ): Improve metabolic stability and membrane permeability due to fluorine’s hydrophobic and electron-withdrawing properties.
Synthetic Flexibility :
- The spiro[3.4]octane core permits diverse functionalization at positions 5, 7, and 6. demonstrates that substituents on the carbamate (e.g., 4-methoxybenzyl, 4-fluorobenzyl) can be tailored to modulate steric and electronic properties .
Biological Relevance: Diazaspiro compounds are prominent in drug discovery. For example, a related spirocyclic diazepanone is used in the RAS inhibitor elironrasib (RMC-6291), highlighting the scaffold’s applicability in targeting challenging proteins .
Physical Properties :
- NMR data for the difluorophenyl analog (δ 1.43 ppm for tert-butyl, δ 7.20–7.60 ppm for aromatic protons) contrasts with simpler analogs lacking fluorination, underscoring substituent-driven spectral variations.
Biological Activity
Tert-butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which integrates both nitrogen and carbon atoms. This compound, with a molecular formula of C17H22N2O3 and a molecular weight of approximately 302.37 g/mol, exhibits potential biological activities that warrant detailed examination.
Structural Characteristics
The compound features a tert-butyl group and a phenyl group, contributing to its chemical reactivity. The diazaspiro structure is often associated with various pharmacological properties, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O3 |
| Molecular Weight | 302.37 g/mol |
| IUPAC Name | tert-butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate |
| CAS Number | 1250999-70-2 |
Synthesis
The synthesis of tert-butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves multi-step reactions that create the spirocyclic structure through cyclization processes. The synthesis routes are crucial for producing the compound in sufficient purity and yield for further biological studies.
Biological Activity
Research indicates that tert-butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate has potential applications in various biological contexts:
- Enzyme Interaction : Studies have shown that the compound can interact with specific enzymes, suggesting potential as an inhibitor or modulator in biochemical pathways.
- Receptor Binding : The compound's ability to bind to biological receptors has been explored, indicating possible therapeutic effects in drug development.
- Pharmacological Properties : The presence of the diazaspiro framework is linked to various pharmacological activities, including anti-inflammatory and anticancer properties.
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, which may lead to alterations in cellular pathways. Understanding these interactions is critical for evaluating the viability of this compound as a therapeutic agent.
Case Studies
Recent studies have highlighted the biological efficacy of similar compounds within the diazaspiro family:
- Ketohexokinase Inhibitors : Compounds structurally related to tert-butyl 5-oxo-7-phenyl have been investigated for their potential to inhibit ketohexokinase, relevant in diabetes treatment.
- Antitrypanosomal Activity : Research on derivatives has shown promising results against Trypanosoma brucei, with modifications enhancing potency and solubility.
Comparison with Similar Compounds
The structural uniqueness of tert-butyl 5-oxo-7-phenyl allows for comparisons with other diazaspiro compounds:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| Tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | 1158750-91-4 | 0.95 |
| Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | 268550-48-7 | 0.91 |
These comparisons highlight the potential applications and biological relevance of tert-butyl 5-oxo-7-phenyl relative to its analogs.
Q & A
Q. What are the established synthetic routes for tert-butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate, and what key reaction parameters influence yield?
The compound is typically synthesized via transition-metal-catalyzed intramolecular cyclization or multicomponent reactions. For example, palladium-catalyzed aminoarylation of alkenes with aryl sulfonamides has been used to construct similar spirocyclic scaffolds, where reaction temperature (80–120°C), ligand choice (e.g., XPhos), and solvent polarity (DMF or toluene) critically affect regioselectivity and yield . Key parameters include:
- Catalyst loading : 2–5 mol% Pd(OAc)₂.
- Substitution pattern : Electron-withdrawing groups on the phenyl ring enhance cyclization efficiency.
- Protecting groups : The tert-butyl carbamate group stabilizes intermediates during spiroannulation.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's spirocyclic structure?
- NMR spectroscopy : H and C NMR are essential for confirming the spiro junction. For instance, the tert-butyl group typically appears as a singlet at ~1.4 ppm (H) and 28–30 ppm (C), while the carbonyl (5-oxo) resonates at 170–175 ppm (C) .
- X-ray crystallography : SHELXL (via the SHELX suite) is widely used for resolving spirocyclic conformations. Proper crystal growth conditions (slow evaporation in hexane/EtOAc) and low-temperature data collection (100 K) improve resolution .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 329.18).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR chemical shifts for derivatives of this spirocyclic scaffold?
Discrepancies often arise from:
- Solvent effects : Deuterated chloroform vs. DMSO-d₆ can shift proton signals by 0.1–0.3 ppm.
- Tautomerism : The 5-oxo group may participate in keto-enol equilibria, altering peak splitting.
- Impurity profiles : Trace solvents or byproducts (e.g., unreacted starting materials) require purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Validation approach : - Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).
- Use 2D NMR (COSY, HSQC) to assign ambiguous signals .
Q. What computational strategies support the rational design of analogues with improved pharmacokinetic properties?
- LogP optimization : Molecular dynamics simulations (e.g., Desmond) predict solubility by analyzing hydrophobic interactions. Introducing polar substituents (e.g., -OH or -NH₂) on the phenyl ring reduces logP, enhancing aqueous solubility .
- Metabolic stability : Docking studies (AutoDock Vina) identify metabolic hotspots vulnerable to cytochrome P450 oxidation. Fluorination at the 7-phenyl position can block metabolism .
- Spirocyclic conformation analysis : Density functional theory (DFT) calculates ring strain and predicts bioactive conformers.
Q. What mechanistic insights guide the development of catalytic asymmetric variants in its synthesis?
- Chiral ligands : Bisoxazoline (Box) or phosphoramidite ligands induce enantioselectivity during palladium-catalyzed cyclization. For example, (R)-SEGPhos achieves >90% ee in analogous spirocyclic systems .
- Transition-state analysis : DFT studies reveal that steric hindrance at the palladium center dictates enantiomeric excess.
- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize charged intermediates, improving asymmetric induction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
